molecular formula C15H22O2 B12730552 3-Hydroxysolavetivone CAS No. 62623-88-5

3-Hydroxysolavetivone

Cat. No.: B12730552
CAS No.: 62623-88-5
M. Wt: 234.33 g/mol
InChI Key: XNIBIEVBMJDRPE-QHSBEEBCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxysolavetivone typically involves the hydroxylation of solavetivone, a related sesquiterpene. The hydroxylation can be achieved using various oxidizing agents under controlled conditions. For example, one common method involves the use of hydrogen peroxide in the presence of a catalyst to introduce the hydroxyl group at the desired position .

Industrial Production Methods

Industrial production of this compound may involve large-scale extraction from plant sources or chemical synthesis. The extraction process includes isolating the compound from plant material using solvents followed by purification steps such as chromatography . Chemical synthesis on an industrial scale would require optimization of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxysolavetivone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

3-Hydroxysolavetivone has several scientific research applications:

Properties

CAS No.

62623-88-5

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

(3R,5S,6S,7R)-7-hydroxy-6,10-dimethyl-3-prop-1-en-2-ylspiro[4.5]dec-9-en-8-one

InChI

InChI=1S/C15H22O2/c1-9(2)12-5-6-15(8-12)10(3)7-13(16)14(17)11(15)4/h7,11-12,14,17H,1,5-6,8H2,2-4H3/t11-,12-,14-,15-/m1/s1

InChI Key

XNIBIEVBMJDRPE-QHSBEEBCSA-N

Isomeric SMILES

C[C@@H]1[C@H](C(=O)C=C([C@]12CC[C@H](C2)C(=C)C)C)O

Canonical SMILES

CC1C(C(=O)C=C(C12CCC(C2)C(=C)C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.